

Spectroscopic Analysis of 1-Bromo-4-(phenylethynyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-4-(phenylethynyl)benzene
Cat. No.:	B089151

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the compound **1-Bromo-4-(phenylethynyl)benzene**. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound.

Infrared (IR) Spectroscopic Data

The infrared spectrum of **1-Bromo-4-(phenylethynyl)benzene** reveals key vibrational frequencies associated with its distinct functional groups. The analysis was conducted on a solid sample, and the resulting data provides a characteristic fingerprint for the molecule.

Table of IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2220	Medium-Weak	C≡C Stretch (Disubstituted Alkyne)
~1599, 1504, 1492, 1478	Strong-Medium	Aromatic C=C Ring Stretch
~1441	Medium	Aromatic C=C Ring Stretch
~1265	Medium	Aromatic C-H In-plane Bending
~1068	Strong	C-Br Stretch
~1008	Medium	Aromatic C-H In-plane Bending
~828, 821	Strong	p-Disubstituted Benzene C-H Out-of-plane Bending
~751, 688	Strong	Monosubstituted Benzene C-H Out-of-plane Bending
~510	Medium	Aromatic Ring Bending

Note: The peak at ~2220 cm⁻¹ for the C≡C stretch is weaker than in terminal alkynes due to the symmetry of the disubstituted alkyne.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The FT-IR spectrum was obtained using the potassium bromide (KBr) pellet technique, a common method for analyzing solid samples.

- Sample Preparation: Approximately 1-2 mg of finely ground **1-Bromo-4-(phenylethynyl)benzene** was intimately mixed with 100-200 mg of spectroscopic grade KBr powder in an agate mortar and pestle.
- Pellet Formation: The homogenous mixture was then transferred to a pellet die and compressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

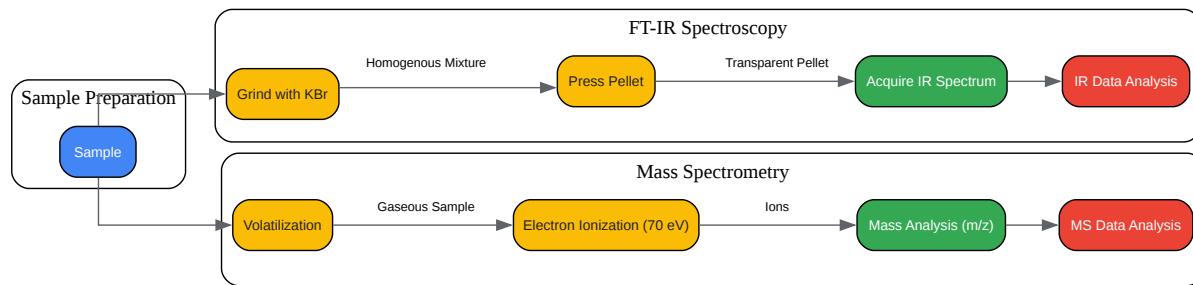
- Data Acquisition: A background spectrum of a pure KBr pellet was recorded. Subsequently, the sample pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **1-Bromo-4-(phenylethynyl)benzene** provides crucial information about its molecular weight and fragmentation pattern, aiding in structural elucidation.

Table of Mass Spectrometry Data

m/z	Proposed Fragment Ion	Formula	Notes
256/258	[M] ⁺	[C ₁₄ H ₉ Br] ⁺	Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br).
177	[M - Br] ⁺	[C ₁₄ H ₉] ⁺	Loss of a bromine radical.
176	[M - HBr] ⁺	[C ₁₄ H ₈] ⁺	Loss of hydrogen bromide.
152	[C ₁₂ H ₈] ⁺	[C ₁₂ H ₈] ⁺	Likely from further fragmentation of the [M - Br] ⁺ ion.
101	[C ₈ H ₅] ⁺	[C ₈ H ₅] ⁺	Phenylacetylene cation radical fragment.
77	[C ₆ H ₅] ⁺	[C ₆ H ₅] ⁺	Phenyl cation.


Note: The calculated exact mass for the molecular ion [C₁₄H₉⁷⁹Br]⁺ is 255.9888, with a corresponding found value of 255.9888.[\[1\]](#)

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized under high vacuum.
- Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments.
- Mass Analysis: The resulting ions (molecular and fragment ions) were accelerated into a mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.
- Detection: A detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Bromo-4-(phenylethynyl)benzene**.

[Click to download full resolution via product page](#)

Analytical workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-4-(phenylethynyl)benzene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089151#spectroscopic-data-for-1-bromo-4-phenylethynyl-benzene-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com